Calcein

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcein can be synthesized through a multi-step process involving the reaction of fluorescein with ethylenediaminetetraacetic acid (EDTA) under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Calcein undergoes several types of chemical reactions, including:

Reduction: The reduction of this compound is less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can result in the formation of oxidized derivatives with altered fluorescence properties .

Aplicaciones Científicas De Investigación

Cellular Imaging and Viability Assessment

Calcein-Acetoxymethyl Ester (this compound-AM) is a cell-permeable form of this compound that is converted intracellularly into the fluorescent this compound. This transformation allows for effective imaging and viability assays:

- Intracellular Redox State Monitoring : this compound-AM has been employed to detect changes in the intracellular redox state in living cells. Studies have shown that it can respond to oxidative stimuli, making it a sensitive tool for real-time imaging in confocal microscopy .

- Cytotoxicity Assays : this compound-AM is used to evaluate cytotoxicity in various cancer cell lines. It has demonstrated concentration-dependent cytotoxic effects against both solid tumors and hematological malignancies. In one study, it was found to be less active than cisplatin against solid tumors but showed higher activity compared to other chemotherapeutic agents .

- Flow Cytometry Applications : A novel fluorescence assay using this compound-AM has been developed for measuring the viability and aging of human red blood cells. This method has replaced traditional techniques due to its efficiency and reliability .

Drug Delivery Systems

This compound is also integral to advancements in drug delivery technologies:

- Liposomal Formulations : this compound-loaded liposomes have been studied for their efficacy as drug carriers. Research indicates that this compound encapsulated within Herceptin-conjugated eLiposomes exhibits rapid and efficient drug release when subjected to ultrasound, enhancing targeted cancer therapy .

- Microneedle Devices : In ocular drug delivery, this compound has been coated onto microneedles, facilitating localized drug release. This method shows promise for treating posterior segment diseases by overcoming physiological barriers .

Chemical Marker in Biological Research

This compound serves as a vital chemical marker in various biological studies:

- Iron Detection : this compound has been utilized as a fluorescent probe for detecting ferric iron levels within mammalian cells. It reflects the nutritional status of iron and can measure the labile iron pool effectively .

- Marking Aquatic Organisms : In ecological studies, this compound has been used to mark organisms like Potamocorbula laevis without significantly impacting their survival rates. The marking efficacy was shown to depend on concentration and immersion time .

Case Studies

Mecanismo De Acción

Calcein exerts its effects through its ability to bind to calcium ions, resulting in a green fluorescence. The non-fluorescent acetomethoxy derivative of this compound (this compound AM) can permeate cell membranes and is converted by intracellular esterases into this compound, which is then trapped inside the cell and fluoresces green . This property makes this compound a valuable tool for studying cell viability and function .

Comparación Con Compuestos Similares

Similar Compounds

Fura-2: Another calcium indicator dye used in biological research.

Furaptra: Similar to Fura-2, used for calcium imaging.

Indo-1: A dual-wavelength calcium indicator.

Aequorin: A calcium-binding protein used in bioluminescence assays.

Uniqueness of Calcein

This compound is unique due to its ability to self-quench at high concentrations and its specific excitation and emission wavelengths, making it highly suitable for various fluorescence-based applications . Its ability to permeate cell membranes and be converted by intracellular esterases into a fluorescent form also sets it apart from other similar compounds .

Actividad Biológica

Calcein is a fluorescent dye widely used in biological research due to its unique properties, including its ability to permeate cell membranes and serve as a marker for various cellular processes. This article explores the biological activity of this compound, focusing on its applications in cytotoxicity assays, cellular imaging, and as a marker in ecological studies.

Overview of this compound

This compound is a fluorescent compound that exists in two forms: this compound (CA) and this compound acetoxymethyl ester (this compound-AM). The latter is a non-fluorescent form that can easily penetrate cell membranes and is converted into the fluorescent form upon hydrolysis inside the cell. This property makes this compound an effective tool for studying cell viability, cytotoxicity, and intracellular processes.

Applications of this compound

1. Cytotoxicity Assays

This compound is extensively used in cytotoxicity assays to evaluate the lytic activity of immune cells against tumor or transformed cells. Research has shown that there is a strong correlation between this compound release and chromium release in these assays, indicating its reliability as a measure of cell viability and cytotoxicity. For instance, studies demonstrated that treatment with interleukin-2 (IL-2) significantly increased this compound release from peripheral blood mononuclear cells (PBMC) against K562 cells, suggesting enhanced lytic activity ( ).

2. Cellular Imaging

This compound serves as a fluorescent probe for various cellular components, including iron pools. It has been shown to reflect the nutritional status of iron in mammalian cells, providing insights into metabolic changes within the cell ( ). This application is particularly valuable in studies assessing cellular health and metabolic function.

3. Ecological Studies

In ecological research, this compound has been employed to mark calcified structures in marine organisms such as fish and mollusks. Studies indicate that immersion marking with this compound produces bright green fluorescent marks on otoliths and scales without adverse effects on the organisms ( ). This technique allows researchers to track growth rates and population dynamics effectively.

Case Study: this compound in Cytotoxicity Assays

A study conducted on prostate cancer cell lines demonstrated the effectiveness of this compound-AM in measuring cell viability. The fluorescence intensity varied among different cell lines, with LNCaP cells showing the highest intracellular fluorescence after loading with this compound ( ). This variation underscores the importance of selecting appropriate cell lines for specific assays.

Table: Comparison of Fluorescence Intensity Across Cell Lines

| Cell Line | Fluorescence Intensity (AFU) | Time Post-Loading (min) |

|---|---|---|

| LNCaP | 4,994 ± 568 | 120 |

| PC-3 | 3,200 ± 450 | 120 |

| BMEC | 2,500 ± 300 | 120 |

Mechanistic Insights

This compound's mechanism of action involves its ability to chelate metal ions, particularly iron. The binding affinity of this compound for iron(II) allows it to function as a chemosensor for measuring cellular iron levels ( ). This property has been leveraged in studies examining iron metabolism and related disorders.

Propiedades

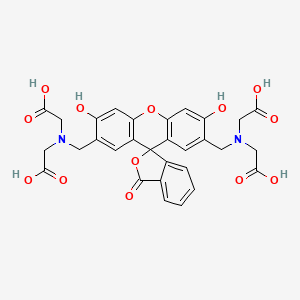

IUPAC Name |

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAKNSWVGKMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Acros Organics MSDS] | |

| Record name | Fluorexon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1461-15-0 | |

| Record name | Calcein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oftasceine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oftasceine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | calcein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oftasccine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFTASCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.